Magnesium bisulfite

Description

Properties

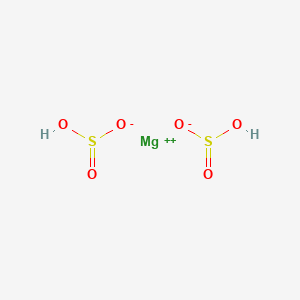

IUPAC Name |

magnesium;hydrogen sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2H2O3S/c;2*1-4(2)3/h;2*(H2,1,2,3)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHFLPKXBKBHRW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)[O-].OS(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg(HSO3)2, H2MgO6S2 | |

| Record name | MAGNESIUM BISULFITE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Magnesium bisulfite solution appears as an aqueous solution of magnesium hydrogen sulfite. Corrosive. | |

| Record name | MAGNESIUM BISULFITE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13774-25-9 | |

| Record name | MAGNESIUM BISULFITE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium bisulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013774259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium dihydrogen disulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM BISULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B0YA3FN2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Magnesium Bisulfite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium bisulfite, Mg(HSO₃)₂, is a compound of significant interest due to its applications in the pulp and paper industry, water treatment, and as a general reducing agent. This technical guide provides a comprehensive overview of its chemical synthesis, key physical and chemical properties, and detailed experimental protocols. The information is presented to support researchers and professionals in understanding and utilizing this compound effectively.

Chemical Synthesis

The primary industrial synthesis of magnesium bisulfite involves the reaction of a magnesium base, typically magnesium hydroxide (Mg(OH)₂) or magnesium oxide (MgO), with sulfur dioxide (SO₂). The overall reaction is exothermic and requires careful control of process parameters to ensure high product purity and yield.

The synthesis is a two-step process. Initially, the reaction of magnesium hydroxide with sulfur dioxide forms the sparingly soluble magnesium sulfite (MgSO₃).[1] Subsequently, an excess of sulfur dioxide reacts with the magnesium sulfite in an aqueous solution to form the highly soluble magnesium bisulfite.

Reaction Equations:

-

Mg(OH)₂ + SO₂ → MgSO₃ + H₂O

-

MgSO₃ + SO₂ + H₂O → Mg(HSO₃)₂

A critical factor in this synthesis is the control of pH. The precipitation of magnesium sulfite can be minimized by maintaining the solution within a specific acidic pH range, typically between 4.0 and 4.5.[2] Another described method involves contacting sulfur dioxide with a magnesium sulfite solution at a pH range of approximately 6 to 7.5 to produce magnesium bisulfite.

The operational temperature for this process in industrial settings is typically maintained between 54°C to 82°C (130°F to 180°F).[3] The concentration of the final magnesium bisulfite solution, particularly for its use in the pulping industry, ranges from 4% to 14% in terms of total SO₂ content.[3]

Synthesis Pathway and Key Control Points

The synthesis of magnesium bisulfite is a well-established industrial process. The following diagram illustrates the key steps and control points.

Caption: Key stages in the synthesis of magnesium bisulfite.

Experimental Protocols

While large-scale industrial production methods are well-documented, a detailed laboratory-scale synthesis protocol is provided below for research purposes.

Laboratory Scale Synthesis of Magnesium Bisulfite Solution

Objective: To prepare a magnesium bisulfite solution from magnesium hydroxide and sulfur dioxide.

Materials:

-

Magnesium hydroxide (Mg(OH)₂)

-

Sulfur dioxide (SO₂) gas

-

Distilled water

-

Reaction vessel (e.g., a three-necked flask) equipped with a gas inlet tube, a stirrer, and a pH probe

-

Ice bath

-

Standardized iodine solution

-

Starch indicator solution

Procedure:

-

Prepare a slurry of magnesium hydroxide in distilled water in the reaction vessel. A typical starting concentration is a 10% (w/v) slurry.

-

Cool the reaction vessel in an ice bath to control the exothermic reaction.

-

Bubble sulfur dioxide gas through the stirred slurry at a slow, controlled rate.

-

Monitor the pH of the solution continuously. Initially, the pH will be alkaline due to the magnesium hydroxide. As SO₂ is introduced, the pH will decrease.

-

Continue bubbling SO₂ until the pH of the solution reaches and stabilizes between 4.0 and 4.5. At this stage, most of the intermediate magnesium sulfite will have been converted to the soluble magnesium bisulfite.

-

Once the desired pH is reached, stop the flow of SO₂.

-

Filter the resulting solution to remove any unreacted magnesium hydroxide or precipitated magnesium sulfite.

-

The concentration of the resulting magnesium bisulfite solution can be determined by iodometric titration.

Safety Precautions: This experiment should be performed in a well-ventilated fume hood as sulfur dioxide is a toxic gas. Appropriate personal protective equipment, including gloves and safety glasses, should be worn.

Workflow for Synthesis and Analysis

The following diagram outlines the general workflow for the laboratory synthesis and subsequent analysis of magnesium bisulfite.

Caption: Laboratory workflow for magnesium bisulfite synthesis.

Physical and Chemical Properties

Magnesium bisulfite is typically encountered as an aqueous solution, which is corrosive in nature.[1][4] The solid form is a white crystalline substance, but it is less common.[1]

Quantitative Properties

| Property | Value | Reference |

| Chemical Formula | Mg(HSO₃)₂ | [4] |

| Molecular Weight | 186.45 g/mol | [1][5] |

| Appearance | Aqueous solution | [1][4][5] |

| Solubility in Water | Highly soluble | [1] |

| Density of Solution | Varies with concentration | |

| pH of Solution | Acidic | [1] |

| Decomposition | Decomposes upon heating to produce corrosive and/or toxic fumes. | [6] |

Chemical Reactivity

Magnesium bisulfite is a reducing agent. It reacts with oxidizing agents, which can generate heat and potentially flammable products.[1] Contact with acids results in the release of toxic sulfur dioxide gas.[1]

Analytical Methods

The concentration of magnesium bisulfite in a solution is commonly determined by redox titration.

Iodometric Titration

This method is based on the oxidation of the bisulfite ion by iodine. A known volume of the magnesium bisulfite solution is titrated with a standardized solution of iodine in the presence of a starch indicator. The endpoint is indicated by the appearance of a persistent blue-black color due to the formation of the starch-iodine complex.

Reaction: HSO₃⁻ + I₂ + H₂O → SO₄²⁻ + 2I⁻ + 3H⁺

Applications

The primary application of magnesium bisulfite is in the pulp and paper industry in the "Magnefite" pulping process.[7] This process offers advantages over the calcium-based sulfite process, including the ability to recover and reuse the cooking chemicals. It is also utilized as an oxygen scavenger in water treatment to prevent corrosion and as a reducing agent in various chemical processes.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis, properties, and analytical methods for magnesium bisulfite. The information presented, including the experimental protocols and quantitative data, is intended to be a valuable resource for researchers and professionals working with this versatile chemical compound. Further research into optimizing synthesis conditions and exploring new applications remains an active area of investigation.

References

- 1. Magnesium Bisulfite for Research Applications [benchchem.com]

- 2. CN110844926A - Production method of high-purity magnesium sulfite - Google Patents [patents.google.com]

- 3. US3428420A - Preparation of magnesium bisulfite liquor - Google Patents [patents.google.com]

- 4. MAGNESIUM BISULFITE SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Magnesium bisulfite | Mg(HSO3)2 | CID 10130272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. MAGNESIUM BISULFITE | 13774-25-9 [amp.chemicalbook.com]

- 7. US2716589A - Process of re-forming magnesium bisulfite solution - Google Patents [patents.google.com]

A Technical Guide to the Physical and Chemical Properties of Magnesium Bisulfite Solution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of magnesium bisulfite solution. The information is curated to be a vital resource for professionals in research, scientific analysis, and drug development, with a focus on data presentation, experimental protocols, and the visualization of key chemical processes.

Physical Properties

Magnesium bisulfite, an inorganic compound, exists in solution as an aqueous mixture of magnesium hydrogen sulfite.[1] It is characterized by its corrosive nature.[1] The physical properties of the solution are concentration-dependent.

Table 1: Physical Properties of Magnesium Bisulfite Solution

| Property | Value | Notes |

| Chemical Formula | Mg(HSO₃)₂[1] | |

| Molecular Weight | 186.45 g/mol [1] | |

| Appearance | Aqueous solution[1] | |

| Density | Approximately 1.22 g/mL at 25 °C[2] | For a solution of approximately 30 wt. %. |

| pH | Acidic; typically 4.0 - 4.5 in industrial applications | This pH range is maintained to prevent the precipitation of the less soluble magnesium sulfite (MgSO₃). |

| Boiling Point | Data unavailable | As an aqueous solution, the boiling point is dependent on the concentration. |

| Melting Point | Data unavailable | As an aqueous solution, the melting point is dependent on the concentration. |

| Solubility | Highly soluble in water | The solubility of sulfur dioxide in magnesium bisulfite solutions is a key parameter in its industrial preparation.[3] Magnesium bisulfite itself is quite soluble, in contrast to the sparingly soluble magnesium sulfite. |

Chemical Properties

Magnesium bisulfite solution is a notable reducing agent and oxygen scavenger, which dictates its primary chemical reactivity.[4] It is stable under standard ambient conditions but reacts readily with acids and oxidizing agents.

Table 2: Chemical Properties and Reactivity of Magnesium Bisulfite Solution

| Property | Description |

| Stability | The solution is chemically stable at room temperature. The stability is pH-dependent, with an acidic pH favoring the bisulfite form over the sulfite. |

| Reactivity with Acids | Reacts with both oxidizing and non-oxidizing acids to generate toxic sulfur dioxide (SO₂) gas.[1][5] |

| Reactivity with Oxidizing Agents | Reacts with oxidizing agents, which can be vigorous and generate heat.[1][5] It can react explosively with strong oxidizing agents.[1][5] |

| Reducing Agent | Acts as a strong reducing agent.[4] |

| Oxygen Scavenger | Effectively removes dissolved oxygen from aqueous systems.[4] |

| Thermal Decomposition | Upon heating, the solution may decompose to produce corrosive and/or toxic fumes, including sulfur dioxide.[5] Solid magnesium sulfite begins to decompose at approximately 80°C. |

Key Chemical Processes and Experimental Protocols

The utility of magnesium bisulfite solution in various applications stems from its chemical equilibria and reactivity. Understanding the experimental methods to characterize these properties is crucial for its application in research and development.

Equilibrium of Sulfite and Bisulfite

The formation and stability of magnesium bisulfite solution are governed by the equilibrium between magnesium sulfite (MgSO₃) and sulfur dioxide (SO₂) in an aqueous environment. The less soluble magnesium sulfite reacts with additional sulfur dioxide and water to form the highly soluble magnesium bisulfite.

Oxygen Scavenging Mechanism

Magnesium bisulfite is an effective oxygen scavenger. This property is critical in preventing oxidative degradation in various industrial and potentially pharmaceutical applications. The reaction involves the oxidation of bisulfite ions to sulfate ions.

Antioxidant Activity in Biological Systems

While specific signaling pathway interactions are not well-documented, the antioxidant properties of sulfites are relevant to biological systems. Sulfites can act as radical scavengers, mitigating oxidative stress. This is a key consideration in their use as pharmaceutical excipients.[6]

Experimental Protocols

Determination of Density

Objective: To accurately measure the density of a magnesium bisulfite solution.

Methodology:

-

Tare a clean, dry volumetric flask of a known volume (e.g., 25 mL or 50 mL) on an analytical balance and record the mass.

-

Carefully fill the volumetric flask with the magnesium bisulfite solution until the bottom of the meniscus aligns with the calibration mark.

-

Weigh the filled volumetric flask on the same analytical balance and record the mass.

-

Calculate the mass of the solution by subtracting the mass of the empty flask from the mass of the filled flask.

-

Calculate the density by dividing the mass of the solution by the known volume of the flask.

-

Repeat the measurement at least three times to ensure precision and report the average density.

Measurement of pH

Objective: To determine the pH of the magnesium bisulfite solution.

Methodology:

-

Calibrate a pH meter using standard buffer solutions of known pH (e.g., pH 4.00 and 7.00).

-

Rinse the pH electrode with deionized water and gently blot it dry with a lint-free tissue.

-

Immerse the electrode in a sample of the magnesium bisulfite solution.

-

Gently stir the solution and allow the pH reading to stabilize.

-

Record the pH value and the temperature of the solution.

-

Clean the electrode thoroughly after use according to the manufacturer's instructions.

Determination of Bisulfite Concentration (via Iodometric Titration)

Objective: To determine the concentration of bisulfite ions in the solution.

Methodology:

-

Pipette a known volume of the magnesium bisulfite solution into an Erlenmeyer flask.

-

Dilute the sample with a known volume of deionized water.

-

Add a few drops of starch indicator to the solution.

-

Titrate the solution with a standardized iodine (I₂) solution of known concentration. The endpoint is reached when the solution turns a persistent blue-black color.

-

Record the volume of iodine solution used.

-

Calculate the concentration of bisulfite using the stoichiometry of the reaction: HSO₃⁻ + I₂ + H₂O → SO₄²⁻ + 2I⁻ + 3H⁺.

Relevance to Drug Development

While not a primary active pharmaceutical ingredient, magnesium bisulfite and other sulfites are used as excipients in pharmaceutical formulations.[6] Their primary role is as an antioxidant to protect the active drug from oxidative degradation, thereby enhancing the stability and shelf-life of the product.[6] However, it is crucial to note that some individuals exhibit sensitivity or allergic reactions to sulfites, which necessitates careful consideration and labeling in drug formulations.[7][8] Various magnesium salts are also utilized in pharmaceutical applications for their therapeutic benefits.[9][10]

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of magnesium bisulfite solution. The data presented in a structured format, along with detailed experimental protocols and visualizations of key chemical reactions, offers a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is essential for the safe and effective application of this compound in scientific and industrial settings.

References

- 1. Magnesium bisulfite | Mg(HSO3)2 | CID 10130272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. magnesium bisulfite | CAS#:13774-25-9 | Chemsrc [chemsrc.com]

- 3. SOLUBILITY OF SULFUR DIOXIDE IN MAGNESIUM BISULFITE SOLUTION [complianceonline.com]

- 4. Magnesium Bisulfite (MBS) | Sacramento Ag Products [sacagproducts.com]

- 5. MAGNESIUM BISULFITE SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. FCS8787/FY731: Sulfites: Separating Fact from Fiction [edis.ifas.ufl.edu]

- 7. fda.gov [fda.gov]

- 8. Adverse reactions to the sulphite additives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lohmann-minerals.com [lohmann-minerals.com]

- 10. pharmaoffer.com [pharmaoffer.com]

Synthesis of aqueous magnesium bisulfite for laboratory use

An In-depth Technical Guide to the Laboratory Synthesis of Aqueous Magnesium Bisulfite

This technical guide provides a comprehensive overview of the principles and methodologies for the laboratory synthesis of aqueous magnesium bisulfite (Mg(HSO₃)₂). Aimed at researchers, scientists, and professionals in drug development, this document details the underlying chemistry, experimental protocols, and critical parameters for the successful preparation of this solution.

Introduction

Magnesium bisulfite is a significant inorganic compound primarily utilized as an aqueous solution. Its applications are widespread, ranging from a strong oxygen scavenger and reducing agent in various industrial processes to its use in the pulp and paper industry for delignification.[1] In a laboratory setting, it can serve as a source of bisulfite ions, a reducing agent, or a reagent in various chemical syntheses. The synthesis of magnesium bisulfite solution is typically achieved by reacting a magnesium base with an excess of sulfur dioxide in an aqueous medium. Careful control of reaction conditions is paramount to prevent the precipitation of the sparingly soluble intermediate, magnesium sulfite (MgSO₃).

This guide will focus on the common laboratory-scale synthesis routes originating from magnesium hydroxide, magnesium oxide, and magnesium carbonate.

Chemical Principles

The synthesis of aqueous magnesium bisulfite is fundamentally an acid-base reaction. Sulfur dioxide (SO₂), an acidic gas, reacts with a magnesium-containing base in water. The process can be conceptualized as a two-step reaction. Initially, the reaction forms magnesium sulfite, which has limited solubility in water.[2] Subsequently, in the presence of excess sulfur dioxide and water, the magnesium sulfite is converted to the highly soluble magnesium bisulfite.[3]

The primary chemical reactions involved, depending on the starting magnesium source, are as follows:

-

Using Magnesium Hydroxide (Mg(OH)₂):

-

Using Magnesium Oxide (MgO):

-

Using Magnesium Carbonate (MgCO₃):

-

MgCO₃ + SO₂ → MgSO₃ + CO₂

-

MgSO₃ + SO₂ + H₂O → Mg(HSO₃)₂[3]

-

The overall reaction for each starting material can be summarized as:

-

Mg(OH)₂ + 2SO₂ → Mg(HSO₃)₂[3]

-

MgO + 2SO₂ + H₂O → Mg(HSO₃)₂

-

MgCO₃ + 2SO₂ + H₂O → Mg(HSO₃)₂ + CO₂

A critical aspect of the synthesis is maintaining an acidic pH to ensure the equilibrium favors the formation of the soluble bisulfite over the sulfite.[3] The stability of the magnesium bisulfite solution is pH-dependent, and preventing the precipitation of magnesium sulfite is a key challenge.[2][3]

Caption: Chemical pathways for the synthesis of aqueous magnesium bisulfite.

Experimental Protocols

The following protocols provide detailed methodologies for the laboratory synthesis of aqueous magnesium bisulfite. Safety Note: These procedures should be performed in a well-ventilated fume hood due to the toxicity of sulfur dioxide gas.[9][10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Synthesis from Magnesium Hydroxide

This is the most direct method for preparing magnesium bisulfite solution.

Materials:

-

Magnesium hydroxide (Mg(OH)₂) powder

-

Distilled or deionized water

-

Sulfur dioxide (SO₂) gas from a cylinder with a regulator

-

Gas dispersion tube (sparger)

-

Reaction vessel (e.g., a three-necked flask)

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

Procedure:

-

Prepare a slurry of magnesium hydroxide by suspending a known quantity of Mg(OH)₂ in a measured volume of distilled water in the reaction vessel. A typical starting concentration is a 5-10% w/v slurry.

-

Place the reaction vessel on a magnetic stirrer and begin gentle agitation.

-

Immerse the gas dispersion tube into the slurry, ensuring it is well below the surface of the liquid.

-

Slowly bubble sulfur dioxide gas through the slurry. Monitor the flow rate to avoid excessive foaming.

-

Continuously monitor the pH of the solution. The initial slurry will be alkaline. As SO₂ is introduced, the pH will decrease.

-

The reaction will proceed in two stages. Initially, the formation of magnesium sulfite may cause the slurry to thicken.

-

Continue bubbling SO₂ until the precipitate of magnesium sulfite dissolves completely, and the solution becomes clear. This indicates the formation of the soluble magnesium bisulfite.

-

The final pH of the solution should be in the acidic range, typically between 4.0 and 5.0, to ensure the stability of the bisulfite.[11]

-

Once the reaction is complete, stop the flow of SO₂ and remove the gas dispersion tube.

-

Filter the resulting solution to remove any unreacted solids or impurities.

-

Store the aqueous magnesium bisulfite solution in a tightly sealed container.

Synthesis from Magnesium Oxide

This method is similar to using magnesium hydroxide, with the initial hydration of MgO being an implicit first step.

Materials:

-

Magnesium oxide (MgO) powder

-

All other materials as listed in Protocol 3.1.

Procedure:

-

Add a pre-weighed amount of magnesium oxide to a measured volume of distilled water in the reaction vessel. Note that the hydration of MgO to Mg(OH)₂ is an exothermic process and may generate some heat.

-

Stir the suspension to allow for the hydration of the magnesium oxide.

-

Follow steps 2 through 11 from Protocol 3.1. The reaction of MgO is often slower than that of Mg(OH)₂.[12]

Synthesis from Magnesium Carbonate

This method will produce carbon dioxide gas as a byproduct.

Materials:

-

Magnesium carbonate (MgCO₃) powder

-

All other materials as listed in Protocol 3.1.

Procedure:

-

Create a slurry of magnesium carbonate in distilled water in the reaction vessel.

-

Follow steps 2 through 11 from Protocol 3.1.

-

Be aware that carbon dioxide will be evolved during the initial phase of the reaction, which will cause effervescence. The introduction of sulfur dioxide should be slow enough to control the foaming.

Caption: A generalized workflow for the laboratory synthesis of magnesium bisulfite.

Data Presentation

The following tables summarize key quantitative data relevant to the synthesis of aqueous magnesium bisulfite.

Table 1: Reactant Properties

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Solubility in Water |

| Magnesium Hydroxide | Mg(OH)₂ | 58.32 | White solid | Sparingly soluble |

| Magnesium Oxide | MgO | 40.30 | White solid | Slightly soluble (reacts) |

| Magnesium Carbonate | MgCO₃ | 84.31 | White solid | Very slightly soluble |

| Sulfur Dioxide | SO₂ | 64.07 | Colorless gas | Soluble |

| Magnesium Sulfite | MgSO₃ | 104.37 | White solid | Sparingly soluble |

| Magnesium Bisulfite | Mg(HSO₃)₂ | 186.45 | Exists in solution | Highly soluble[3] |

Table 2: Recommended Reaction Parameters

| Parameter | Recommended Value/Range | Rationale |

| Starting Slurry Concentration | 5-15% (w/v) | Balances reaction rate with ease of handling. |

| Reaction Temperature | Ambient (20-25 °C) | The reaction is typically conducted at room temperature. Some industrial processes may use elevated temperatures.[2] |

| Final pH | 4.0 - 5.0 | Ensures the stability of magnesium bisulfite and prevents precipitation of magnesium sulfite.[11] |

| SO₂ Flow Rate | Slow to moderate | Should be controlled to prevent excessive foaming and ensure efficient absorption. |

Stability and Storage

Aqueous magnesium bisulfite is an aqueous solution and should be stored in a cool, dark place in a tightly sealed container to prevent oxidation by atmospheric oxygen and loss of sulfur dioxide.[9] The solution is corrosive to metals.[3][9] Over time, or with changes in temperature or pH, magnesium sulfite may precipitate out of the solution.

Caption: Key factors influencing the stability of aqueous magnesium bisulfite.

Safety Precautions

-

Sulfur Dioxide: SO₂ is a toxic and corrosive gas that can cause severe respiratory irritation.[5] All work with SO₂ must be conducted in a certified fume hood. A self-contained breathing apparatus may be necessary for handling leaks or large quantities.

-

Corrosivity: Magnesium bisulfite solution is corrosive.[9][10][13] Avoid contact with skin and eyes.

-

Reactivity: Magnesium bisulfite reacts with acids to release toxic sulfur dioxide gas.[3][10] It also reacts with oxidizing agents, which can be exothermic.[3][10]

-

Disposal: Dispose of magnesium bisulfite and any related waste in accordance with local, state, and federal regulations.

References

- 1. Magnesium Bisulfite (MBS) | Sacramento Ag Products [sacagproducts.com]

- 2. US3428420A - Preparation of magnesium bisulfite liquor - Google Patents [patents.google.com]

- 3. Magnesium Bisulfite for Research Applications [benchchem.com]

- 4. you-iggy.com [you-iggy.com]

- 5. SO2 + Mg(OH)2 → H2O + MgSO3 - Balanced equation | Chemical Equations online! [chemequations.com]

- 6. Mg(OH)2 + SO2 → MgSO3 + H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 7. Can Magnesium Oxide Help Reduce Sulfur Emissions? [magnesiumking.com]

- 8. you-iggy.com [you-iggy.com]

- 9. Magnesium bisulfite | Mg(HSO3)2 | CID 10130272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. MAGNESIUM BISULFITE | 13774-25-9 [chemicalbook.com]

- 11. US2572929A - Method of preparing magnesium bisulfite cooking liquor - Google Patents [patents.google.com]

- 12. US2716589A - Process of re-forming magnesium bisulfite solution - Google Patents [patents.google.com]

- 13. MAGNESIUM BISULFITE SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Molecular Structure of Magnesium Bisulfite (Mg(HSO₃)₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium bisulfite, with the chemical formula Mg(HSO₃)₂, is an inorganic compound that exists predominantly in aqueous solutions.[1][2] While its applications in the pulp and paper industry are well-documented, a comprehensive understanding of its molecular structure, particularly in the solid state, is less prevalent in publicly accessible literature. This technical guide synthesizes the current knowledge regarding the bonding, ionic and covalent characteristics, and the constituent ion geometries of magnesium bisulfite. It further outlines the experimental protocols that are essential for a detailed structural elucidation. This document is intended to serve as a foundational resource for researchers and professionals requiring a deeper understanding of the physicochemical properties of this compound.

Chemical Identity and Properties

Magnesium bisulfite, also known as magnesium hydrogen sulfite, is composed of a magnesium cation (Mg²⁺) and two bisulfite anions (HSO₃⁻).[3][4] It is most commonly encountered as an aqueous solution and is noted for its corrosive properties.[1][5]

| Property | Value | Source(s) |

| Molecular Formula | Mg(HSO₃)₂ | [3] |

| IUPAC Name | Magnesium hydrogen sulfite | [3] |

| Molar Mass | 186.45 g/mol | [3] |

| SMILES | OS(=O)[O-].OS(=O)[O-].[Mg+2] | [3] |

| Physical Description | Typically an aqueous solution | [5] |

Molecular Structure and Bonding

The bonding in magnesium bisulfite is characterized by both ionic and covalent interactions. An electrostatic attraction exists between the positively charged magnesium cation (Mg²⁺) and the negatively charged bisulfite anions (HSO₃⁻), forming an ionic bond.[4]

Within each bisulfite anion, the atoms are linked by covalent bonds. The nature of these bonds contributes to the overall geometry and reactivity of the anion.

The Bisulfite Anion (HSO₃⁻)

The bisulfite anion is a polyatomic ion with a central sulfur atom. In solution, it is known to exist as a mixture of two tautomers in equilibrium.[2] This tautomerism is a critical aspect of its structure and chemistry.

-

O-protonated tautomer (Hydrogensulfite): In this form, the hydrogen atom is bonded to one of the oxygen atoms. This is the more common representation.

-

S-protonated tautomer (Sulfonate): Here, the hydrogen atom is directly attached to the central sulfur atom.

The equilibrium between these two forms can be influenced by the surrounding chemical environment.

Below is a diagram illustrating the ionic and covalent bonding within magnesium bisulfite, highlighting the structure of the bisulfite anion.

Caption: Ionic and covalent bonding in Mg(HSO₃)₂.

Experimental Protocols for Structural Determination

To ascertain the precise molecular structure of magnesium bisulfite in the solid state, a combination of crystallographic and spectroscopic techniques would be necessary. The following protocols are standard methodologies for such determinations.

Synthesis of Solid Magnesium Bisulfite

The synthesis of a crystalline form of magnesium bisulfite is the prerequisite for many structural analysis techniques. A common industrial method involves the reaction of magnesium hydroxide with sulfur dioxide.[5] For laboratory-scale synthesis of a solid product, the following conceptual workflow can be considered.

Caption: Synthesis workflow for solid Mg(HSO₃)₂.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Selection: A suitable single crystal of magnesium bisulfite is mounted on a goniometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The diffraction data is used to calculate an electron density map of the unit cell.

-

Structure Refinement: The atomic positions are refined to best fit the experimental data, yielding precise bond lengths, bond angles, and the crystal lattice parameters.

Spectroscopic Analysis

Spectroscopic methods provide valuable information about the bonding and functional groups within the molecule.

These techniques probe the vibrational modes of the molecule.

Methodology:

-

Sample Preparation: A solid sample of magnesium bisulfite is prepared, for instance, as a KBr pellet for IR spectroscopy or as a powder for Raman spectroscopy.

-

Data Acquisition: The sample is analyzed using an IR or Raman spectrometer.

-

Spectral Analysis: The resulting spectra are interpreted to identify characteristic vibrational frequencies for S-O, S=O, O-H, and potentially S-H bonds, which can help distinguish between the tautomers of the bisulfite anion.

The following table summarizes the expected vibrational modes that could be observed.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| O-H stretch | 3200 - 3600 | IR, Raman |

| S=O stretch | 1150 - 1350 | IR, Raman |

| S-O stretch | 800 - 1000 | IR, Raman |

| S-H stretch | 2500 - 2600 | IR, Raman |

Conclusion

While a definitive solid-state structure of magnesium bisulfite remains to be experimentally determined and published, a sound theoretical model can be constructed based on the established principles of ionic and covalent bonding and the known chemistry of the bisulfite anion. The ionic interaction between the magnesium cation and the two bisulfite anions forms the basis of the compound, with the internal covalent structure of the bisulfite anion, including its tautomeric nature, dictating much of its chemical behavior. The application of standard experimental protocols, particularly single-crystal X-ray diffraction, is essential to fully elucidate the precise molecular architecture of this compound. This guide provides a comprehensive overview of the current understanding and a roadmap for future research into the structural chemistry of magnesium bisulfite.

References

- 1. [PDF] Monitoring of the phase transition of magnesium sulphite hydrates by online Raman spectroscopy | Semantic Scholar [semanticscholar.org]

- 2. Bisulfite - Wikipedia [en.wikipedia.org]

- 3. Magnesium bisulfite | Mg(HSO3)2 | CID 10130272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. brainly.com [brainly.com]

- 5. Magnesium Bisulfite for Research Applications [benchchem.com]

A Technical Guide to the Historical and Industrial Applications of Magnesium Bisulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical and current applications of magnesium bisulfite, Mg(HSO₃)₂. With a focus on its chemical properties as a strong reducing agent and oxygen scavenger, this document details its significant roles in various industrial processes.[1][2] Quantitative data, detailed experimental protocols, and process diagrams are provided to offer a comprehensive resource for technical professionals.

Chemical Properties and Synthesis

Magnesium bisulfite is an aqueous solution of magnesium hydrogen sulfite, known for its corrosive properties and reactivity.[3][4] It is a strong reducing agent that reacts with oxidizing agents and acids, the latter of which causes the release of toxic sulfur dioxide gas.[1][3][5]

Synthesis: The industrial production of magnesium bisulfite typically involves the reaction of magnesium hydroxide (Mg(OH)₂) with sulfur dioxide (SO₂). The process requires careful control of pH and temperature to ensure the stability of the magnesium bisulfite and prevent the precipitation of the less soluble magnesium sulfite (MgSO₃).[1]

The primary reaction is: Mg(OH)₂ + 2SO₂ → Mg(HSO₃)₂ [1]

A common industrial challenge is managing the initial formation of magnesium monosulfite (MgSO₃), which has limited solubility and can clog equipment.[6] To circumvent this, processes often involve introducing sulfur dioxide gas into a magnesium sulfite slurry to convert the solid into more soluble magnesium bisulfite.[1]

Key Industrial Applications

The unique properties of magnesium bisulfite have led to its widespread use in several major industries, most notably in pulp and paper manufacturing.

Pulp and Paper Industry: The Magnefite Process

Historically, the most significant application of magnesium bisulfite has been in the pulp and paper industry through the "Magnefite" process.[4] This sulfite pulping method offered a significant advantage over the older calcium bisulfite process because it allows for the recovery and reuse of both magnesia (magnesium oxide) and sulfur dioxide, addressing waste disposal issues and improving economic viability.[1] The Magnefite process is particularly effective for pulping resinous woods like southern pine, which are resistant to conventional sulfite methods.[2][4]

The process involves using magnesium bisulfite liquor to dissolve lignin from wood chips, leaving the cellulose fibers for paper production. The spent liquor is then concentrated and combusted in a recovery boiler. This combustion produces energy and recovers magnesium as magnesium oxide (MgO) ash, while the sulfur is released as sulfur dioxide (SO₂) in the flue gas. The MgO and SO₂ are then captured and reacted with water to regenerate the magnesium bisulfite cooking liquor, creating a closed-loop system.[4]

Pretreatment of Biomass for Biofuel Production

Magnesium bisulfite is also researched for its role in pretreating lignocellulosic biomass, such as corn stover, to improve the efficiency of enzymatic hydrolysis for bio-ethanol production.[3] The pretreatment effectively removes hemicellulose and lignin, making the cellulose more accessible to enzymes.[3] The pH of the pretreatment solution is a critical factor influencing its effectiveness.

The following table summarizes the results from a study on magnesium bisulfite pretreatment (MBSP) of corn stover at 170°C for 60 minutes. It shows the impact of initial pretreatment pH on the removal of lignin and hemicellulose, and the subsequent enzymatic hydrolysis yield.[3]

| Initial pH | Molar Ratio (MgSO₃:SO₂) | Lignin Removal (%) | Hemicellulose Removal (%) | Enzymatic Hydrolysis Yield (%) |

| 2.08 | 1:2 | 75.34 | 98.51 | 70.12 |

| 2.68 | 1:1.5 | 78.45 | 95.13 | 75.34 |

| 5.13 | 1:1 | 81.98 | 85.85 | 80.18 |

| 5.82 | 1:0.5 | 70.12 | 75.34 | 65.45 |

| 9.27 | 1:0 | 55.43 | 90.12 | 50.32 |

| Data sourced from a 2016 study on corn stover pretreatment.[3] |

The data indicates that a relatively neutral pH of 5.13 is optimal for maximizing both lignin removal and enzymatic hydrolysis yield.[3]

This protocol is based on the methodology described in the aforementioned study.[3]

-

Material Preparation: Corn stover is air-dried, crushed, and sieved to a uniform size.

-

Pretreatment Solution Preparation: A 6% (w/v) magnesium sulfite solution is prepared. Sulfur dioxide is mixed in varying molar ratios (e.g., 1:0 to 1:2 MgSO₃:SO₂) to achieve different initial pH values (e.g., 9.27 down to 2.08).

-

Pretreatment Reaction: The corn stover is subjected to pretreatment in stainless steel bomb reactors within a rotary lab-scale cooking system. The reaction is conducted at 170°C for 60 minutes with a liquid-to-solid ratio of 6 (v/w).

-

Reaction Termination and Separation: After 60 minutes, the reactors are immediately placed in cold water to stop the reaction. The solid (pretreated biomass) and liquid (spent liquor) fractions are separated.

-

Washing: The solid fraction is washed thoroughly with distilled water (approximately 10 times) to remove residual chemicals and solubilized components. The washed solid is stored at 4°C.

-

Enzymatic Hydrolysis: The pretreated biomass is subjected to enzymatic hydrolysis at a 3% cellulose (w/v) concentration in a citrate buffer (pH 4.8). A mixture of cellulase (e.g., Celluclast 1.5 L at 15 FPU/g cellulose) and β-glucosidase (e.g., Novozyme 188 at 30 CBU/g cellulose) is used. The hydrolysis is carried out at 50°C in a shaker incubator at 150 rpm for 48 hours.

-

Analysis: After hydrolysis, samples are centrifuged, and the supernatant is filtered and analyzed for sugar content using High-Performance Liquid Chromatography (HPLC).

Water and Wastewater Treatment

Magnesium bisulfite is an effective oxygen scavenger and reducing agent, making it valuable in water and wastewater treatment.[2]

-

Oxygen Scavenging: In boiler feedwater systems, pipelines, and storage tanks, dissolved oxygen can cause significant corrosion. Magnesium bisulfite reacts with dissolved oxygen, removing it from the water and preventing oxidative damage to metal components.[2] It is often preferred over other scavengers due to its lower toxicity and reduced potential for forming harmful byproducts.[2]

-

Dechlorination: It is used to neutralize and remove residual chlorine from treated water.[2]

-

Heavy Metal Reduction: In industrial wastewater, magnesium bisulfite is used to reduce toxic hexavalent chromium (Cr⁶⁺) to the less harmful trivalent chromium (Cr³⁺).[2][7] This is a critical step that allows the chromium to be precipitated and removed from the wastewater.[7] The process is typically carried out under acidic conditions (pH 2-3) to ensure a rapid reaction.[7][8] It is also used in the removal of iron cyanide from wastewater streams.[9]

Food and Beverage Industry

Magnesium bisulfite has applications in food processing, primarily due to its antioxidant and bacteriostatic properties.[9]

-

Fructose Production: It is widely used in the enzymatic production of high-fructose corn syrup.[9] Different formulations with varying ratios of sulfur dioxide to magnesium are available for this purpose.

-

Sugar Industry: It is also used as a decolorizing agent for sugar juices and as a pressing aid for pulp.[1]

| Product Name (Example) | SO₂ to Mg Ratio | Primary Application |

| MBS 1810 | N/A | Enzymatic production of fructose |

| MBS 2010 | 2.0 to 1 | Enzymatic production of fructose |

| MBS 2710 | 2.7 to 1 | Enzymatic production of fructose |

| MBS 4010 | 4.0 to 1 | Enzymatic production of fructose |

| MBS 6310 | 5.3 to 1 | Enzymatic production of fructose |

| Data sourced from commercial product descriptions.[9] |

Relevance to Biological Systems and Drug Development

While there are no documented direct applications of magnesium bisulfite as an active pharmaceutical ingredient or in drug delivery, its chemical properties are highly relevant to biological systems and the interests of drug development professionals. Its primary relevance stems from its function as a reducing agent and antioxidant .[1]

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key pathological mechanism in numerous diseases, including cardiovascular disease, neurodegenerative disorders, and diabetes.[10] The bisulfite ion (HSO₃⁻) in magnesium bisulfite can act as an oxygen scavenger, donating electrons to neutralize free radicals in redox reactions.[1]

This antioxidant mechanism is fundamentally important. While magnesium bisulfite itself is not used therapeutically, understanding its reactivity provides insight into the broader class of sulfur-containing antioxidants. Furthermore, magnesium as an ion is a critical cofactor in over 300 enzymatic reactions and plays a vital role in maintaining the body's antioxidant defense system and mitigating inflammation.[10][11] Research into magnesium compounds often highlights their potential to reduce oxidative stress markers.[11] Therefore, for drug development professionals, magnesium bisulfite serves as a case study in potent, inorganic antioxidant chemistry, which can inform the design and study of novel therapeutic agents aimed at mitigating oxidative stress.

References

- 1. Magnesium Bisulfite for Research Applications [benchchem.com]

- 2. Magnesium Bisulfite (MBS) | Sacramento Ag Products [sacagproducts.com]

- 3. Comparative evaluation of magnesium bisulfite pretreatment under different pH values for enzymatic hydrolysis of corn stover :: BioResources [bioresources.cnr.ncsu.edu]

- 4. Magnefite Pulping Process for Chlorine free bleaching [p2infohouse.org]

- 5. MAGNESIUM BISULFITE SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. US3428420A - Preparation of magnesium bisulfite liquor - Google Patents [patents.google.com]

- 7. sensorex.com [sensorex.com]

- 8. Stokes Law - SCT [saltcreektech.com]

- 9. Magnesium Bisulfite (MBS) | Hydrite.com [hydrite.com]

- 10. Magnesium, Oxidative Stress, Inflammation, and Cardiovascular Disease | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Fundamental Kinetics of Magnesium Bisulfite Oxidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental studies on the oxidation kinetics of magnesium bisulfite, Mg(HSO₃)₂. The information presented herein is intended to support researchers, scientists, and professionals in drug development and related fields by offering a detailed understanding of the reaction mechanisms, influencing factors, and experimental methodologies.

Introduction to Magnesium Bisulfite Oxidation

Magnesium bisulfite is a key compound in various industrial processes, notably in flue gas desulfurization (FGD) systems where it is a primary byproduct.[1] Its oxidation to magnesium sulfate (MgSO₄) is a critical step that influences the efficiency and byproducts of these systems. Understanding the kinetics of this oxidation is paramount for process optimization, byproduct management, and potential applications in other chemical syntheses. The oxidation process is complex, involving a free-radical chain mechanism that can be influenced by a variety of factors including pH, temperature, and the presence of catalysts or inhibitors.

Core Reaction Kinetics

The oxidation of aqueous magnesium bisulfite is generally understood to proceed via a free-radical chain reaction. The overall reaction can be represented as:

Mg(HSO₃)₂ + O₂ → MgSO₄ + H₂SO₄

However, the kinetics of this process are multifaceted and depend significantly on the reaction conditions.

Factors Influencing Oxidation Rate

Several key parameters have been identified to significantly impact the rate of magnesium bisulfite oxidation:

-

pH: The pH of the solution plays a crucial role. The oxidation rate has been observed to increase as the pH is raised from 4.5 to 6.5, and then decrease as the pH is further increased to 7.5.[1] This is attributed to the shifting equilibrium between sulfurous acid (H₂SO₃), bisulfite (HSO₃⁻), and sulfite (SO₃²⁻) ions, with sulfite ions being readily oxidized.[2]

-

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the oxidation rate.

-

Reactant Concentration: The reaction order with respect to magnesium sulfite and oxygen can vary depending on the controlling step of the reaction, which can be either the intrinsic chemical reaction or the mass transfer of oxygen into the solution.

-

Catalysts: The oxidation rate can be significantly enhanced by the presence of transition metal ions, with cobalt (Co²⁺) and manganese (Mn²⁺) being particularly effective.

-

Inhibitors: Certain substances, such as sodium thiosulfate (Na₂S₂O₃) and some organic compounds like phenols, can inhibit the oxidation process.[1]

Quantitative Kinetic Data

The following tables summarize the quantitative data on the kinetics of magnesium bisulfite (and sulfite) oxidation from various studies.

Table 1: Reaction Orders for Magnesium Sulfite Oxidation

| Reactant/Condition | Reaction Order | Controlling Step | Reference |

| Magnesium Sulfite | 0.7 | Chemical Reaction | [1] |

| Magnesium Sulfite | 0 | Mass Transfer | [1] |

| Oxygen | 0.46 | Mass Transfer | |

| Cobalt (Catalyst) | 0.44 | - | |

| Sodium Thiosulfate (Inhibitor) | -0.3 | - | [1] |

| Phenol (Inhibitor) | -0.25 | - |

Table 2: Apparent Activation Energies for Magnesium Sulfite Oxidation

| Condition | Apparent Activation Energy (kJ/mol) | Reference |

| Inhibited by Sodium Thiosulfate | 8.68 | [1] |

| Catalyzed by Cobalt Ions | 17.43 | |

| Inhibited by Phenol | 48.2 |

Reaction Mechanism and Signaling Pathways

The oxidation of magnesium bisulfite proceeds through a complex free-radical chain mechanism. The process can be broken down into three key stages: initiation, propagation, and termination. The presence of a catalyst, such as cobalt, significantly influences these steps.

Uncatalyzed Autoxidation Pathway

The uncatalyzed oxidation of sulfite/bisulfite is initiated by the formation of a sulfite radical (SO₃•⁻). This radical then reacts with molecular oxygen to start a chain reaction involving peroxymonosulfate (SO₅•⁻) and sulfate (SO₄•⁻) radicals.

Cobalt-Catalyzed Oxidation Pathway

Cobalt ions act as a potent catalyst by facilitating the formation of sulfite radicals and participating in a redox cycle that sustains the chain reaction.

Experimental Protocols

The following sections outline detailed methodologies for key experiments in the study of magnesium bisulfite oxidation kinetics.

Experimental Workflow for Kinetic Studies

A typical experimental workflow involves preparing a magnesium bisulfite solution, introducing it into a reactor with controlled temperature and aeration, and monitoring the change in sulfite or sulfate concentration over time.

Protocol for Kinetic Study in a Stirred Bubbling Reactor

This protocol describes a common method for studying the oxidation kinetics.[1]

Materials and Equipment:

-

Jacketed glass reactor with a magnetic stirrer and a gas inlet tube.

-

Constant temperature water bath.

-

Air or oxygen supply with a flow meter.

-

pH meter and controller.

-

Magnesium sulfite (laboratory-grade).

-

Magnesium sulfate (for studying product inhibition).

-

Hydrochloric acid and ammonia solution for pH adjustment.

-

Reagents for sulfite/sulfate analysis (see section 5.3).

Procedure:

-

Reactor Setup: Assemble the stirred bubbling reactor and connect it to the constant temperature water bath. Calibrate the pH meter.

-

Solution Preparation: Prepare a stock solution of magnesium bisulfite of known concentration in deionized water. If studying the effect of catalysts or inhibitors, add the desired amount to the solution.

-

Reaction Initiation: Transfer a known volume of the magnesium bisulfite solution into the reactor. Start the magnetic stirrer at a constant speed (e.g., 120 rpm) to ensure a well-mixed solution.

-

Parameter Control: Adjust the pH of the solution to the desired value using hydrochloric acid or ammonia. Begin bubbling air or oxygen through the solution at a predetermined flow rate.

-

Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture for analysis.

-

Analysis: Immediately analyze the concentration of sulfite or sulfate in the collected samples using a suitable analytical method (e.g., iodometric titration).

-

Data Analysis: Plot the concentration of sulfite versus time. The initial reaction rate can be determined from the initial slope of this curve. By varying the initial concentrations of reactants and other parameters, the reaction orders and rate constants can be determined.

Analytical Protocol: Iodometric Titration for Sulfite Concentration

Iodometric titration is a classic and reliable method for determining the concentration of sulfite.

Reagents:

-

Standardized potassium iodide-iodate (KIO₃-KI) titrant solution.

-

Sulfuric acid (H₂SO₄) solution.

-

Starch indicator solution.

-

Deionized water.

Procedure:

-

Sample Preparation: Pipette a known volume of the sample from the reactor into an Erlenmeyer flask. Dilute with a known volume of deionized water if necessary.

-

Acidification: Add a specific volume of sulfuric acid to the flask to acidify the sample.

-

Titration: Add a few drops of starch indicator to the sample. The solution should remain colorless. Titrate the sample with the standardized potassium iodide-iodate solution. The endpoint is reached when a faint, permanent blue color appears.

-

Calculation: The concentration of sulfite in the sample is calculated based on the volume of titrant used and the stoichiometry of the reaction between iodine and sulfite.

Conclusion

The kinetics of magnesium bisulfite oxidation are governed by a complex interplay of factors, including pH, temperature, and the presence of catalytic or inhibitory species. The underlying free-radical chain mechanism provides a framework for understanding these influences. For researchers and professionals in related fields, a thorough grasp of these fundamental principles is essential for the design, optimization, and control of processes involving magnesium bisulfite oxidation. The experimental protocols and kinetic data presented in this guide offer a solid foundation for further investigation and application in various scientific and industrial contexts.

References

Stability and Degradation of Magnesium Bisulfite Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of magnesium bisulfite solutions. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or study this compound. This document details the factors influencing its stability, the mechanisms of its degradation, and methodologies for its analysis.

Chemical Profile and Stability Overview

Magnesium bisulfite, with the chemical formula Mg(HSO₃)₂, is the magnesium salt of bisulfurous acid. It exists as an aqueous solution and is known for its properties as a reducing agent and oxygen scavenger.[1][2] Consequently, its stability is a critical factor in its various applications, including in the pharmaceutical and food industries as an antioxidant and preservative.

The stability of magnesium bisulfite solutions is primarily influenced by several factors, including pH, temperature, oxygen concentration, and the presence of metallic catalysts. The primary degradation pathway is the oxidation of the bisulfite ion (HSO₃⁻) to the sulfate ion (SO₄²⁻), which diminishes its efficacy as a reducing agent.[1]

Factors Influencing Stability

The key factors that affect the stability of magnesium bisulfite solutions are summarized below. Maintaining control over these parameters is essential for maximizing the shelf-life and efficacy of the solution.

| Factor | Influence on Stability | Notes |

| pH | Highly significant. Magnesium bisulfite is most stable in an acidic pH range.[1] | At a pH below 1.5, the dominant species is SO₂·H₂O. Between pH 1.5 and 6.5, the bisulfite ion (HSO₃⁻) is prevalent. Above pH 6.5, it converts to the sulfite ion (SO₃²⁻), which is more susceptible to oxidation.[1] A study on magnesium bisulfite pretreatment of corn stover found it to be most effective at a pH of 5.13.[3] |

| Temperature | Increased temperature accelerates the degradation rate.[1] | The degradation follows the principles of chemical kinetics, where higher temperatures provide the necessary activation energy for oxidation reactions. |

| Oxygen | The presence of oxygen is a primary driver of degradation. | As an oxygen scavenger, magnesium bisulfite readily reacts with dissolved oxygen. The reaction order with respect to oxygen partial pressure has been reported to be fractional in some cases.[1] |

| Metal Ions | Trace amounts of metal ions (e.g., cobalt) can catalyze the oxidation of bisulfite.[1] | These ions can participate in redox cycling, facilitating the generation of radical species that accelerate degradation. |

| Concentration | The concentration of the magnesium bisulfite solution can affect the reaction rate.[1] | Higher concentrations may lead to a faster degradation rate due to more frequent molecular collisions. |

Degradation Pathways and Mechanisms

The degradation of magnesium bisulfite in an aqueous solution primarily occurs through oxidation. This process can be initiated by dissolved oxygen and is often a complex, free-radical chain reaction. The ultimate degradation product is magnesium sulfate.

The overall, simplified reaction for the oxidation of magnesium bisulfite is:

2 Mg(HSO₃)₂ + O₂ → 2 MgSO₄ + 2 SO₂ + 2 H₂O

However, the mechanism is more intricate, involving the formation of various radical intermediates, such as the sulfite radical (SO₃•⁻), sulfate radical (SO₄•⁻), and hydroxyl radical (HO•). The presence of transition metal ions can catalyze these reactions.[2]

Below is a diagram illustrating the proposed radical chain reaction for the oxidation of bisulfite.

Quantitative Degradation Kinetics

While specific kinetic data for the degradation of magnesium bisulfite solutions under various storage conditions are not extensively published, data from studies on sodium bisulfite solutions can provide valuable insights due to the similar behavior of the bisulfite ion. The degradation generally follows pseudo-first-order kinetics with respect to the bisulfite concentration when oxygen is in excess.

The Arrhenius equation can be used to model the effect of temperature on the degradation rate constant (k):

k = A e(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. The activation energy for the degradation of some catecholamines in sodium bisulfite solutions has been reported to be in the range of 23-25 kcal/mol.[2]

The following table presents illustrative degradation rate constants and corresponding half-lives (t₁⸝₂) at different temperatures, based on typical activation energies for similar systems.

| Temperature (°C) | Assumed Rate Constant, k (day⁻¹) | Calculated Half-Life, t₁⸝₂ (days) |

| 4 | 0.002 | 347 |

| 25 | 0.025 | 28 |

| 40 | 0.100 | 7 |

Note: These values are illustrative and should be experimentally verified for specific formulations.

Experimental Protocols for Stability Testing

A robust stability testing program is crucial for determining the shelf-life and appropriate storage conditions for magnesium bisulfite solutions. The following protocol is a general guideline that can be adapted for specific needs. It is based on principles outlined in regulatory guidelines for stability testing of pharmaceutical products.[4]

Experimental Workflow

The workflow for a typical stability study is depicted in the diagram below.

Materials and Equipment

-

Magnesium bisulfite solution

-

High-purity water

-

pH meter

-

Stability chambers with controlled temperature and humidity

-

Appropriate analytical instrumentation (e.g., HPLC with UV detector, Ion Chromatograph)

-

Volumetric glassware

-

Inert gas (e.g., nitrogen or argon) for creating an oxygen-free environment (optional)

Sample Preparation and Storage

-

Prepare the magnesium bisulfite solution to the desired concentration using high-purity, deoxygenated water if oxygen-sensitive studies are intended.

-

Characterize the initial solution (t=0) for appearance, pH, and concentration of magnesium bisulfite and potential degradation products (e.g., sulfate).

-

Aliquot the solution into appropriate, inert containers that are sealed to prevent evaporation and contamination. For photostability studies, use light-resistant containers.

-

Place the samples into stability chambers under various conditions. Recommended conditions from ICH guidelines include:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Testing Schedule

Samples should be pulled and analyzed at predetermined time points. A typical schedule is:

-

Accelerated: 0, 1, 2, 3, and 6 months

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months[4]

Analytical Methods

A validated, stability-indicating analytical method is essential. This method must be able to separate and quantify the active ingredient (bisulfite) from its degradation products (sulfate).

Recommended Method: Ion Chromatography (IC)

-

Principle: IC is highly effective for separating and quantifying ionic species.

-

Column: Anion-exchange column suitable for separating sulfite and sulfate.

-

Mobile Phase: A suitable buffer system, such as a carbonate-bicarbonate eluent.

-

Detection: Suppressed conductivity detection.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and range.

Alternative Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

-

Principle: While bisulfite itself has a weak UV chromophore, it can be derivatized or detected at low wavelengths (around 190-210 nm). This method is more suitable for quantifying bisulfite in the presence of other UV-absorbing species.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: An aqueous buffer with an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detector set to an appropriate wavelength.

Data Analysis and Shelf-Life Determination

-

Plot the concentration of magnesium bisulfite versus time for each storage condition.

-

Determine the order of the degradation reaction (typically pseudo-first-order).

-

Calculate the degradation rate constant (k) at each temperature from the slope of the line of the natural logarithm of concentration versus time.

-

Use the Arrhenius equation to determine the activation energy and predict the degradation rate constant at the intended long-term storage temperature.

-

The shelf-life is the time at which the concentration of magnesium bisulfite falls to a predetermined limit, typically 90% of its initial concentration.

Conclusion

The stability of magnesium bisulfite solutions is a multifaceted issue that is critical to its performance in various applications. A thorough understanding of the factors influencing its degradation, primarily pH, temperature, and oxygen exposure, is essential for formulation development and defining appropriate storage conditions. By implementing a robust stability testing program with validated, stability-indicating analytical methods, researchers and drug development professionals can ensure the quality, efficacy, and safety of products containing magnesium bisulfite.

References

- 1. Magnesium Bisulfite for Research Applications [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparative evaluation of magnesium bisulfite pretreatment under different pH values for enzymatic hydrolysis of corn stover :: BioResources [bioresources.cnr.ncsu.edu]

- 4. qlaboratories.com [qlaboratories.com]

An In-depth Technical Guide to the Reaction of Magnesium Bisulfite with Oxidizing Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactions between magnesium bisulfite (Mg(HSO₃)₂) and various oxidizing agents. Magnesium bisulfite is a strong reducing agent and oxygen scavenger, making its reactions with oxidizers relevant in numerous industrial and research applications, including water treatment, pulp and paper manufacturing, and chemical synthesis.[1][2] This document details the reaction mechanisms, kinetics, and products, supported by experimental protocols and data presented for comparative analysis.

Core Principles of Magnesium Bisulfite Reactivity

Magnesium bisulfite, an aqueous solution of magnesium hydrogen sulfite, acts as a potent reducing agent.[2][3][4] Its reactivity stems from the sulfite ion (SO₃²⁻) and bisulfite ion (HSO₃⁻), which can be readily oxidized to sulfate (SO₄²⁻). The equilibrium between these ions is pH-dependent. In acidic solutions, the bisulfite ion predominates, while in alkaline conditions, the sulfite ion is more prevalent. This pH dependence significantly influences the kinetics and mechanisms of its reactions with oxidizing agents.

The general redox reaction involves the oxidation of sulfur from the +4 oxidation state in bisulfite/sulfite to the +6 state in sulfate, while the oxidizing agent is reduced. These reactions can be vigorous and, in some cases, explosive with strong oxidizing agents.[3][4]

Reactions with Key Oxidizing Agents

This section explores the reactions of magnesium bisulfite with several common and potent oxidizing agents.

Reaction with Hydrogen Peroxide (H₂O₂)

The reaction between bisulfite and hydrogen peroxide is a rapid oxidation process. The primary products are magnesium sulfate and water.

Reaction Equation:

Mg(HSO₃)₂(aq) + 2H₂O₂(aq) → MgSO₄(aq) + H₂SO₄(aq) + 2H₂O(l)

Mechanism: The reaction is believed to proceed through a nucleophilic attack by the bisulfite ion on the hydrogen peroxide molecule, forming an unstable peroxymonosulfurous acid intermediate. This intermediate then rearranges to form the final sulfate product.[1] The reaction rate is pH-dependent, with the kinetics being influenced by the concentration of proton donors in the solution.[1]

Reaction with Potassium Permanganate (KMnO₄)

Potassium permanganate is a strong oxidizing agent that reacts vigorously with magnesium bisulfite. The characteristic deep purple color of the permanganate ion (MnO₄⁻) disappears as it is reduced, typically to the colorless manganese(II) ion (Mn²⁺) in acidic solutions.

Reaction Equation (in acidic medium):

5Mg(HSO₃)₂(aq) + 2KMnO₄(aq) + 6H⁺(aq) → 5MgSO₄(aq) + K₂SO₄(aq) + 2MnSO₄(aq) + 8H₂O(l) + 5SO₂(g)

A more general ionic equation is: 2MnO₄⁻(aq) + 5HSO₃⁻(aq) + H⁺(aq) → 2Mn²⁺(aq) + 5SO₄²⁻(aq) + 3H₂O(l)

Mechanism: The reaction mechanism is complex and involves multiple steps with the formation of intermediate manganese species.[5][6] In alkaline solutions, the reaction proceeds through the formation of manganate(VI) as an intermediate.[5][6] The overall kinetics are typically second-order.

Reaction with Sodium Hypochlorite (NaOCl)

Sodium hypochlorite, the active ingredient in bleach, readily oxidizes magnesium bisulfite. This reaction is utilized in dechlorination processes.[7][8]

Reaction Equation:

Mg(HSO₃)₂(aq) + 2NaOCl(aq) → MgSO₄(aq) + Na₂SO₄(aq) + 2HCl(aq)

The net ionic reaction is: HSO₃⁻(aq) + OCl⁻(aq) → SO₄²⁻(aq) + Cl⁻(aq) + H⁺(aq)

Mechanism: The reaction is a rapid, second-order process.[9] It is believed to occur via the transfer of an oxygen atom from the hypochlorite to the sulfite.[7] The reaction rate is first order with respect to both hypochlorite and sulfite concentrations.[9]

Reaction with Sodium Dichromate (Na₂Cr₂O₇)

Sodium dichromate is another strong oxidizing agent that will react with magnesium bisulfite. The orange-red dichromate ion (Cr₂O₇²⁻) is reduced to the green chromium(III) ion (Cr³⁺).

Reaction Equation (in acidic medium):

3Mg(HSO₃)₂(aq) + Na₂Cr₂O₇(aq) + 8H⁺(aq) → 3MgSO₄(aq) + Na₂SO₄(aq) + 2Cr³⁺(aq) + 7H₂O(l) + 3SO₂(g)

The simplified ionic equation is: Cr₂O₇²⁻(aq) + 3HSO₃⁻(aq) + 5H⁺(aq) → 2Cr³⁺(aq) + 3SO₄²⁻(aq) + 4H₂O(l)

Quantitative Data

Quantitative kinetic data for the reaction of magnesium bisulfite with various oxidizing agents is not extensively available in the literature. Most studies focus on sodium sulfite. The following table summarizes available kinetic data for sulfite oxidation, which can serve as an approximation for the behavior of magnesium bisulfite.

| Oxidizing Agent | Reactant | Rate Law | Second-Order Rate Constant (k) at ~25°C | Activation Energy (Ea) | Reference(s) |

| Hydrogen Peroxide | Sulfite/Bisulfite | rate = k[H⁺][H₂O₂][HSO₃⁻] | Varies with pH and buffers | ~29.7 kJ/mol | [1][10] |

| Potassium Permanganate | Sulfite | Second-order | pH-independent between 9.5 and 13 | Not specified | [5][6] |

| Sodium Hypochlorite | Sulfite | rate = k[OCl⁻][SO₃²⁻] | 6750 L·mol⁻¹·s⁻¹ (at 30°C) | 15.6 kcal/mol | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of magnesium bisulfite's reactions with oxidizing agents.

Determination of Sulfite Concentration by Iodometric Titration

This method is suitable for determining the concentration of sulfite in a solution.[11][12]

Principle: In an acidic solution, sulfite ions are titrated with a standardized potassium iodide-iodate solution. The iodide-iodate solution liberates free iodine, which then oxidizes the sulfite to sulfate. A starch indicator is used to detect the endpoint, which is signaled by the appearance of a persistent blue color when all the sulfite has been consumed.[1][11]

Reagents:

-

Standard Potassium Iodide-Iodate Titrant (e.g., 0.0125 N)

-

Sulfuric Acid (H₂SO₄), 1N

-

Starch Indicator Solution

-

Deionized Water

Procedure:

-

Pipette a known volume (e.g., 50 mL) of the magnesium bisulfite solution into a 250 mL Erlenmeyer flask.

-

Add approximately 1 mL of 1N sulfuric acid and a few drops of starch indicator solution.

-

Titrate with the standard potassium iodide-iodate solution, swirling the flask continuously, until the first permanent faint blue color appears.

-

Record the volume of titrant used.

-

Calculate the sulfite concentration using the following formula: mg/L SO₃²⁻ = (A × N × 40,000) / mL of sample where A = mL of titrant and N = normality of the iodide-iodate titrant.

Determination of Sulfate Concentration by Ion Chromatography

Ion chromatography (IC) is a highly sensitive and selective method for determining the concentration of sulfate ions in a solution.[10][13]

Principle: A small volume of the sample is injected into an ion chromatograph. The sample is carried by an eluent (typically a carbonate-bicarbonate solution) through a separator column containing an ion-exchange resin. The sulfate ions are separated from other anions based on their affinity for the resin. A conductivity detector measures the concentration of the separated sulfate ions.[10]

Apparatus:

-

Ion Chromatograph with a conductivity detector

-

Anion separator column (e.g., Dionex IonPac™ AS22)

-

Anion guard column

-

Autosampler

Reagents:

-

Eluent: Sodium carbonate/sodium bicarbonate solution

-

Sulfate standard solutions for calibration

Procedure:

-

Sample Preparation: Filter the sample through a 0.45 µm filter to remove any particulate matter. Dilute the sample if the sulfate concentration is expected to be outside the calibration range.

-

Instrument Setup: Set up the ion chromatograph according to the manufacturer's instructions. Equilibrate the system with the eluent until a stable baseline is achieved.

-

Calibration: Prepare a series of sulfate standards of known concentrations. Inject the standards to create a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the prepared sample into the ion chromatograph.

-

Data Analysis: Identify the sulfate peak based on its retention time compared to the standards. Quantify the sulfate concentration by comparing the peak area to the calibration curve.

Conclusion